Infigratinib mesylate

Description

Overview of Fibroblast Growth Factor Receptors (FGFRs) in Biological Processes and Pathogenesis

The Fibroblast Growth Factor Receptor (FGFR) family, composed of four primary receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a fundamental role in a multitude of essential biological processes. nih.govmdpi.com These receptors are critical for embryonic development, tissue repair and regeneration, angiogenesis (the formation of new blood vessels), and metabolic regulation. nih.govmdpi.comnih.gov The signaling process is initiated when Fibroblast Growth Factors (FGFs) bind to their corresponding FGFRs on the cell surface. ontosight.ai This binding event, often facilitated by heparan sulfate (B86663) proteoglycans, triggers the dimerization of the receptors and subsequent trans-autophosphorylation of their intracellular tyrosine kinase domains. aacrjournals.org

This activation sets off a cascade of intracellular signaling pathways, primarily the RAS-Mitogen-Activated Protein Kinase (MAPK), PI3K-AKT, PLCγ, and STAT pathways. mdpi.comnih.govfrontiersin.org These pathways are crucial for regulating key cellular functions, including proliferation, differentiation, migration, and survival. nih.govnih.govpatsnap.com The tight regulation of FGF/FGFR signaling is vital for maintaining tissue homeostasis in adults. aacrjournals.org

However, dysregulation of the FGFR signaling network is implicated in numerous pathological conditions. nih.gov Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs can lead to constitutive, uncontrolled activation of the signaling cascade. aacrjournals.orgdrugbank.comnih.gov This aberrant signaling can disrupt normal cellular processes and foster an environment conducive to the development and progression of various diseases, particularly cancer. aacrjournals.orgpatsnap.com Overexpression and activating mutations of FGFRs have been identified in a wide range of malignancies, including bladder, breast, endometrial, and gastric cancers, as well as cholangiocarcinoma (bile duct cancer). aacrjournals.orgnih.govnih.gov Beyond cancer, mutations in FGFR genes are also associated with a variety of developmental disorders, most notably skeletal dysplasias like achondroplasia. bohrium.com

Table 1: Key Downstream Signaling Pathways of Activated FGFRs

| Pathway | Key Mediators | Primary Cellular Functions Regulated |

|---|---|---|

| RAS-MAPK Pathway | FRS2, GRB2, SOS, RAS, MEK, ERK | Cell proliferation, differentiation, and survival nih.govfrontiersin.org |

| PI3K-AKT Pathway | FRS2, Gab1, PI3K, AKT | Cell survival, growth, and metabolism mdpi.comfrontiersin.org |

| PLCγ Pathway | PLCγ, DAG, IP3, PKC | Cell migration and calcium signaling nih.govfrontiersin.org |

| STAT Pathway | JAK, STAT1, STAT3, STAT5 | Gene expression, inflammation, and cell survival nih.govnih.gov |

Rationale for FGFR Pathway Inhibition in Disease Research

Given the critical role of aberrant FGFR signaling in driving the growth and survival of malignant cells, the pathway has emerged as a significant therapeutic target in oncology and other diseases. aacrjournals.orgnih.gov The rationale for inhibiting the FGFR pathway is based on the principle of blocking the oncogenic signals that fuel tumor progression. drugbank.com By targeting the dysregulated FGFRs, it is possible to inhibit tumor cell proliferation, suppress tumor angiogenesis, and induce apoptosis (programmed cell death). aacrjournals.orghemonc.org

The detection of specific FGFR aberrations, such as fusions, rearrangements, mutations, and amplifications, in various tumor types provides a strong basis for a targeted therapeutic strategy. nih.govtargetedonc.com These genetic alterations can serve as biomarkers to identify patients who are most likely to respond to FGFR-targeted therapies. nih.gov For instance, FGFR2 fusions or rearrangements are found in approximately 10-16% of intrahepatic cholangiocarcinomas, making this a key patient population for FGFR inhibitors. nih.gov Similarly, FGFR1 amplification is observed in some breast and lung cancers, while FGFR3 mutations are prevalent in a subset of bladder cancers. aacrjournals.orgaacrjournals.orgnih.gov

Preclinical studies have consistently demonstrated that inhibiting the FGFR pathway can lead to significant anti-tumor activity. nih.govjhoponline.com In various cancer cell lines and xenograft models (human tumors grown in animal models) with activating FGFR alterations, treatment with FGFR inhibitors has resulted in reduced tumor volume and prolonged survival. drugbank.comnih.govbiospace.com This provides a clear scientific justification for the clinical development of drugs that specifically target this pathway. biospace.com Furthermore, research suggests that FGFR signaling can contribute to resistance against other targeted therapies, providing another rationale for its inhibition, potentially in combination with other agents. aacrjournals.orgnih.gov

Introduction to Infigratinib (B612010) Mesylate as a Selective Fibroblast Growth Factor Receptor Inhibitor

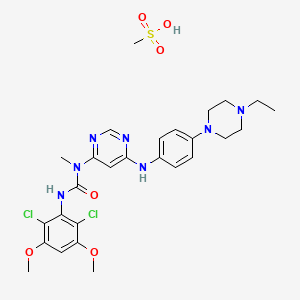

Infigratinib, also known as NVP-BGJ398, is an orally bioavailable small-molecule kinase inhibitor developed to selectively target the Fibroblast Growth Factor Receptor family. hemonc.orgtargetmol.com It functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft within the kinase domain of FGFRs. patsnap.comdrugbank.com This action blocks the phosphorylation and subsequent activation of the receptors, thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival. patsnap.comjhoponline.com

Infigratinib is characterized as a "pan-FGFR" inhibitor but demonstrates particular potency against FGFR1, FGFR2, and FGFR3. drugbank.comtargetmol.comselleck.co.jp Its selectivity for FGFR1, 2, and 3 is significantly higher than for FGFR4 and other kinases like VEGFR2, which helps to focus its therapeutic action. targetmol.comselleck.co.jp

Table 2: In-vitro Inhibitory Activity of Infigratinib

| Target | IC₅₀ (nM) |

|---|---|

| FGFR1 | 0.9 targetmol.comselleck.co.jp |

| FGFR2 | 1.0 - 1.4 nih.govtargetmol.comselleck.co.jp |

| FGFR3 | 1.0 - 2.0 nih.govtargetmol.comselleck.co.jp |

| FGFR4 | 60 targetmol.com |

| VEGFR2 | >40-fold selectivity vs FGFR1/2/3 targetmol.comselleck.co.jp |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical research has validated the anti-tumor activity of Infigratinib in various models of human cancers that possess activating FGFR alterations. drugbank.comjhoponline.combiospace.com For example, it has shown efficacy in models of cholangiocarcinoma with FGFR2 fusions and bladder cancer with FGFR3 mutations. drugbank.comsrce.hr Beyond oncology, the mechanism of Infigratinib is also being explored in other conditions driven by FGFR dysregulation, such as the skeletal dysplasia achondroplasia, where low doses have shown potential in preclinical models to improve bone growth. bridgebio.combridgebio.comnih.gov These findings have established Infigratinib mesylate as a significant targeted agent in the field of FGFR pathway research.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1310746-12-3 |

|---|---|

Molecular Formula |

C27H35Cl2N7O6S |

Molecular Weight |

656.6 g/mol |

IUPAC Name |

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;methanesulfonic acid |

InChI |

InChI=1S/C26H31Cl2N7O3.CH4O3S/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,2,3,4) |

InChI Key |

BXJJFNXYWJLBOS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CS(=O)(=O)O |

Origin of Product |

United States |

Ii. Molecular and Cellular Mechanisms of Action of Infigratinib Mesylate

Infigratinib (B612010) Mesylate as an ATP-Competitive Fibroblast Growth Factor Receptor Kinase Inhibitor

Infigratinib is an orally bioavailable, ATP-competitive inhibitor of FGFR kinases. nih.govnih.gov This means it directly competes with adenosine triphosphate (ATP) for its binding site on the receptor, thereby preventing the transfer of phosphate groups (phosphorylation) necessary for receptor activation. nih.govpatsnap.com By blocking this crucial step, infigratinib effectively halts the initiation of downstream signaling cascades that are pathologically activated in various malignancies due to FGFR gene alterations like fusions, mutations, or amplifications. drugbank.comnih.gov The compound is considered a pan-FGFR inhibitor, though it shows selectivity among the different receptor subtypes. drugbank.comdrugbank.com

Infigratinib demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, while showing significantly less activity against FGFR4. qedtx.comportico.org This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity. In cell-free biochemical assays, infigratinib has been shown to inhibit FGFR1, FGFR2, and FGFR3 with low nanomolar potency. qedtx.comselleckchem.com This high affinity for FGFR1-3 underlies its therapeutic effect in cancers driven by alterations in these specific receptors. drugbank.comnih.gov The significantly higher IC50 value for FGFR4 indicates that it is substantially spared at therapeutic concentrations of the drug. portico.orgnih.gov

| FGFR Subtype | IC50 (nM) - Source A nih.gov | IC50 (nM) - Source B selleckchem.com |

|---|---|---|

| FGFR1 | 1.1 | 0.9 |

| FGFR2 | 1.0 | 1.4 |

| FGFR3 | 2.0 | 1.0 |

| FGFR4 | 61 | Not specified |

The mechanism of ATP competition is facilitated by infigratinib's ability to bind within the highly conserved ATP-binding pocket located in the intracellular kinase domain of the FGFRs. nih.govpatsnap.com This binding site is situated in the cleft between the N-terminal and C-terminal lobes of the kinase domain. drugbank.com Structural analyses have indicated that infigratinib forms specific interactions within this pocket, including hydrogen bonds with the hinge region of the receptor and hydrophobic interactions with surrounding amino acid residues. researchgate.net This stable binding physically obstructs the access of ATP to the catalytic site, preventing receptor autophosphorylation and subsequent activation. drugbank.com

Downstream Signaling Pathway Modulation

Upon activation, FGFRs trigger several key intracellular signaling pathways that regulate essential cellular processes. researchgate.net Genetic alterations can lead to constitutive, ligand-independent activation of these receptors, resulting in uncontrolled cell proliferation and survival. qedtx.com By inhibiting FGFRs at the apex of these cascades, infigratinib effectively blocks the transmission of these oncogenic signals. The two primary pathways affected are the RAS-MAPK and PI3K-AKT pathways. drugbank.comresearchgate.net

The Ras-Mitogen-Activated Protein Kinase (RAS-MAPK) pathway is a critical signaling cascade for cell proliferation. mdpi.com Aberrant FGFR signaling is a known activator of this pathway. drugbank.com Infigratinib-mediated inhibition of FGFR prevents the phosphorylation of downstream docking proteins like FRS2α (Fibroblast growth factor receptor substrate 2 alpha), which is a key step in linking the receptor to the RAS-MAPK cascade. researchgate.net This blockade leads to a subsequent reduction in the phosphorylation and activation of downstream kinases, including ERK1/2 (Extracellular signal-regulated kinases 1 and 2). researchgate.net The dampening of this pathway is a central component of infigratinib's anti-proliferative effects. However, acquired resistance to infigratinib can sometimes occur through the development of new mutations or amplifications in MAPK pathway genes, such as BRAF, RAF1, and KRAS, which bypass the need for FGFR activation. nih.gov

The Phosphoinositide 3-kinase (PI3K)-AKT pathway is another crucial signaling network downstream of FGFR that promotes cell survival and growth while inhibiting apoptosis. researchgate.net Activated FGFRs can recruit and activate PI3K, which in turn activates AKT (also known as Protein Kinase B). researchgate.netunito.it By blocking the initial FGFR activation, infigratinib treatment leads to the downregulation of this pro-survival pathway. researchgate.net Studies on acquired resistance to FGFR inhibitors have shown that modulation of the PI3K-AKT-mTOR pathway can confer a resistant phenotype, highlighting the importance of this pathway in mediating the cellular response to infigratinib. nih.gov

| Pathway | Key Protein | Effect of Infigratinib |

|---|---|---|

| RAS-MAPK | p-FRS2α | Reduced phosphorylation researchgate.net |

| p-ERK1/2 | Reduced phosphorylation researchgate.net | |

| PI3K-AKT | PI3K | Reduced activation (inferred) researchgate.net |

| AKT | Reduced activation (inferred) researchgate.net |

Cellular Responses to Infigratinib Mesylate Treatment

The inhibition of FGFR and the modulation of downstream signaling pathways by this compound culminate in distinct and measurable cellular responses, primarily in cancer cells harboring activating FGFR alterations. drugbank.com The most significant of these responses is the potent inhibition of cell proliferation. nih.govportico.org This is evidenced in preclinical studies where infigratinib suppressed the growth of cancer cell lines with FGFR fusions or mutations. drugbank.com

Furthermore, infigratinib treatment can lead to the induction of apoptosis, or programmed cell death. researchgate.net This pro-apoptotic effect is demonstrated by the increased levels of apoptotic markers such as cleaved PARP (Poly ADP-ribose polymerase) in tumor cells following exposure to the drug. researchgate.netresearchgate.net In xenograft models of human tumors, treatment with infigratinib resulted in significant tumor growth inhibition and, in some cases, tumor stasis or regression. drugbank.comselleckchem.com Beyond direct effects on tumor cells, infigratinib has also been shown to reduce tumor-associated hypoxia and impact angiogenesis, the formation of new blood vessels that supply tumors. researchgate.net

| Cellular Process | Observed Effect | Supporting Evidence |

|---|---|---|

| Cell Proliferation | Inhibition | Suppression of cancer cell line growth drugbank.comnih.govportico.org |

| Apoptosis | Induction | Increased levels of cleaved PARP researchgate.netresearchgate.net |

| Tumor Growth | Inhibition/Stasis | Anti-tumor activity in xenograft models drugbank.comselleckchem.comoncpracticemanagement.com |

| Angiogenesis | Modulation | Impact on tumor vasculature researchgate.net |

| Hypoxia | Reduction | Observed reduction in hypoxic tumor regions researchgate.net |

Impact on Cancer Cell Proliferation

This compound functions as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3. qedtx.comnih.gov The FGFR signaling pathway is crucial for various cellular processes, including proliferation, survival, differentiation, and migration. drugbank.compatsnap.com In many types of cancer, genetic alterations such as fusions, mutations, or amplifications lead to constitutive activation of FGFR signaling, which drives uncontrolled tumor cell proliferation and survival. drugbank.compatsnap.com

Infigratinib exerts its anti-proliferative effects by competitively binding to the ATP-binding site in the kinase domain of FGFRs. patsnap.comnih.gov This action blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, most notably the RAS-MAPK (Mitogen-Activated Protein Kinase) and PI3K-AKT pathways. drugbank.comnih.gov By inhibiting these pathways, infigratinib effectively suppresses the proliferation of cancer cell lines that possess activating FGFR amplifications, mutations, or fusions. drugbank.comnih.gov This targeted inhibition has demonstrated significant anti-tumor activity in various preclinical models, including xenografts of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with activating FGFR alterations. drugbank.comoncpracticemanagement.com Studies have shown that treatment with infigratinib leads to a reduction in tumor volume in these models. oncpracticemanagement.com

Table 1: Research Findings on Infigratinib's Impact on Cancer Cell Proliferation

| Cancer Type/Model | FGFR Alteration | Key Findings | Reference |

|---|---|---|---|

| Cholangiocarcinoma | FGFR2 fusions/rearrangements | Infigratinib inhibits FGFR signaling, blocking cell proliferation. | drugbank.comnih.gov |

| Hepatocellular Carcinoma (HCC) | High FGFR1-3 expression | Potently suppresses the growth of high-FGFR-expressing and Sorafenib-resistant HCCs. | researchgate.net |

| Urothelial Carcinoma | FGFR3 mutations | Demonstrated anti-tumor activity in a phase I trial. | nih.gov |

| Patient-Derived Xenograft (PDX) Models (Breast, Liver, Gastric, Glioma) | FGFR fusions | Treatment resulted in a reduction in tumor volume compared to inactive treatment. | oncpracticemanagement.com |

Induction of Apoptosis in Sensitive Cell Lines

Beyond inhibiting proliferation, infigratinib also induces programmed cell death, or apoptosis, in cancer cells with aberrant FGFR signaling. nih.govresearchgate.net The survival of these malignant cells is often dependent on the continuous signals from the constitutively active FGFR pathway. drugbank.com By blocking these survival signals, infigratinib triggers the intrinsic apoptotic cascade.

Evidence for the induction of apoptosis has been observed across multiple studies. In preclinical models, treatment with infigratinib led to an increase in key apoptotic markers. researchgate.net For instance, research has documented elevations in Bim, a pro-apoptotic protein, and cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in tumor cells following infigratinib administration. researchgate.net Furthermore, in studies involving multidrug-resistant cancer cells, the combination of infigratinib with chemotherapeutic agents resulted in a significant increase in apoptosis, evidenced by the increased expression of cleaved forms of both PARP and caspase-3, as well as a higher number of Annexin V-positive cells. nih.govnih.gov

Table 2: Markers of Apoptosis Induced by Infigratinib

| Apoptotic Marker | Observation | Significance | Reference |

|---|---|---|---|

| Cleaved PARP | Increased levels detected post-treatment. | A classic indicator of cells undergoing apoptosis. | researchgate.net |

| Bim | Elevations detected in tumor cells. | Indicates activation of the pro-apoptotic BCL-2 family proteins. | researchgate.net |

| Cleaved Caspase-3 | Increased expression observed. | Signifies the activation of a key executioner caspase in the apoptotic pathway. | nih.govnih.gov |

| Annexin V Staining | Increased number of positive cells. | Identifies cells in the early stages of apoptosis. | nih.govnih.gov |

Effects on Cell Differentiation and Migration

The FGFR signaling pathway plays a fundamental role in regulating normal cellular processes such as differentiation and migration. nih.govpatsnap.comnih.gov Dysregulation of this pathway in cancer can disrupt these processes, contributing to tumorigenesis. Infigratinib's inhibitory action on FGFRs can influence these cellular behaviors.

Studies in FGFR-dependent hepatocellular carcinoma (HCC) models have shown that infigratinib can induce tumor cell differentiation. nih.gov This effect was characterized by morphological changes, including an increase in the cytoplasmic-to-nuclear ratio, and the upregulation of differentiation markers such as Cytochrome P450 3A4 (CYP3A4), Hepatocyte Nuclear Factor 4 Alpha (HNF4α), and albumin. nih.gov However, long-term treatment was associated with the emergence of resistant colonies that lost these differentiated characteristics. nih.gov By targeting the core driver of oncogenesis in these cells, infigratinib can partially restore a more differentiated, less malignant state. The role of FGFRs in cell migration also suggests that infigratinib can potentially inhibit the migratory capabilities of cancer cells, a key step in metastasis, by blocking the signaling pathways that promote cell movement. drugbank.compatsnap.com

Table 3: Effects of Infigratinib on Cell Differentiation in HCC Models

| Parameter | Effect of Infigratinib | Reference |

|---|---|---|

| Cell Morphology | Increase in cytoplasmic/nuclear ratio, indicating differentiation. | nih.gov |

| Differentiation Marker: CYP3A4 | Increased expression. | nih.gov |

| Differentiation Marker: HNF4α | Increased expression. | nih.gov |

| Differentiation Marker: Albumin | Increased expression. | nih.gov |

Non-Fibroblast Growth Factor Receptor-Mediated Mechanisms

Modulation of Multidrug Resistance Mechanisms

In addition to its direct anti-cancer effects via FGFR inhibition, infigratinib has been shown to modulate non-FGFR-mediated mechanisms, particularly those related to multidrug resistance (MDR). nih.govnih.gov MDR is a major obstacle in cancer therapy where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov

Interaction with ABCB1 (P-Glycoprotein)

Research has identified infigratinib as an inhibitor of the ABCB1 transporter, also known as P-glycoprotein (P-gp). nih.govnih.govresearchgate.net P-glycoprotein is a well-characterized efflux pump that actively removes various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov

Infigratinib has been demonstrated to restore the sensitivity of ABCB1-overexpressing, multidrug-resistant cancer cells to conventional chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. nih.govnih.gov This effect is achieved not by reducing the expression of the ABCB1 protein, but by directly inhibiting its function. mdpi.com By blocking the P-gp pump, infigratinib impairs the efflux of these drugs, leading to their increased intracellular accumulation and enhanced cytotoxic effect. nih.govresearchgate.net This suggests that ABCB1 is a novel molecular target for infigratinib, representing a distinct mechanism of action independent of its FGFR-inhibitory activity. researchgate.net

Table 4: Infigratinib's Interaction with ABCB1 (P-Glycoprotein)

| Mechanism | Effect | Affected Chemotherapeutics | Cancer Cell Models | Reference |

|---|---|---|---|---|

| Direct inhibition of ABCB1 (P-gp) efflux function. | Increased intracellular accumulation of chemotherapeutic agents. | Paclitaxel, Doxorubicin | Triple-Negative Breast Cancer (TNBC), Gastrointestinal Stromal Tumor (GIST) | nih.govnih.govresearchgate.net |

| Reversal of Multidrug Resistance (MDR). | Restores sensitivity of resistant cancer cells to chemotherapy. | Paclitaxel, Doxorubicin | TNBC, GIST | nih.govnih.gov |

Iii. Preclinical Pharmacological Characterization

In Vitro Pharmacodynamic Studies

Infigratinib (B612010) has demonstrated potent antiproliferative activity across a range of cancer cell lines, particularly those with genetic alterations in Fibroblast Growth Factor Receptors (FGFR). In a broad screening of 541 cancer cell lines, 35 were identified as highly sensitive to infigratinib. Subsequent low-throughput assays confirmed that infigratinib inhibited the proliferation of 32 different cancer cell lines with a half-maximal inhibitory concentration (IC50) of less than 500 nM.

The sensitivity to infigratinib was strongly correlated with the presence of FGFR gene alterations. Cell lines that showed high sensitivity included:

Breast and Lung Cancer: Lines with FGFR1 gene amplification, such as CAL-120, DMS114, MDA-MB-134, and NCI-H1581.

Colorectal and Gastric Cancer: Lines with FGFR2 gene amplification, including KATO-III, NCI-H716, and SNU-16.

Endometrial Cancer: Lines such as AN3CA, JHUEM-2, MFE-280, and MFE-296.

Urothelial Cancer: Lines including RT4 and SW780.

Hepatocellular Carcinoma: Lines with FGF19 gene amplification, such as Hep-3B, HuH-7, and JHH-7.

Further studies using BaF3 murine pro-B cells engineered to express specific receptors highlighted the selectivity of infigratinib. The compound potently inhibited the proliferation of cells expressing FGFR1, FGFR2, or FGFR3, while showing significantly less activity against cells expressing FGFR4 or the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Table 1: Infigratinib IC50 Values in Engineered BaF3 Cell Lines

Biochemical assays have been employed to determine the direct inhibitory effect of infigratinib on kinase enzymatic activity. These studies confirm that infigratinib is a potent and selective inhibitor of FGFR family kinases, with a particularly high affinity for FGFR1, FGFR2, and FGFR3. fda.gov

The compound acts as an ATP-competitive inhibitor. fda.gov Its inhibitory activity against FGFR4 is substantially lower, and it shows moderate inhibition against VEGFR2 only at much higher concentrations. The IC50 values from biochemical kinase assays demonstrate this selectivity profile. For instance, infigratinib was found to inhibit the kinase activity of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range, while the IC50 for FGFR4 was significantly higher. fda.gov The compound is also effective against the constitutively active FGFR3 K650E mutant.

Table 2: Infigratinib IC50 Values in Enzymatic Kinase Assays

Infigratinib effectively suppresses the constitutive FGFR signaling that supports the proliferation and survival of malignant cells. fda.gov A key mechanism of action is the inhibition of receptor autophosphorylation. By binding to the ATP-binding cleft of the receptor, infigratinib prevents this critical activation step, thereby blocking downstream signaling cascades.

In cellular assays using HEK-293 cells transfected with FGFR expression vectors, infigratinib demonstrated potent inhibition of receptor autophosphorylation. The IC50 values for the inhibition of FGFR1, FGFR2, and FGFR3 autophosphorylation were all below 7 nM, whereas the IC50 for FGFR4 autophosphorylation was 22.5 nM.

This inhibition of receptor activation leads to a dose-dependent decrease in the phosphorylation of downstream signaling molecules. Studies have shown that the antiproliferative effects of infigratinib are accompanied by reduced phosphorylation of FGFR substrate 2 (FRS2) and extracellular signal-regulated kinase 1/2 (ERK1/2), indicating successful abrogation of the aberrant FGFR-FRS2-RAS-ERK signaling pathway in vitro.

Preclinical Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models have characterized the absorption and distribution of infigratinib. In female athymic nude mice bearing RT112/luc tumors, a single oral dose of 20 mg/kg resulted in a maximum plasma concentration (Cmax) of 420 nM, which was reached 1 hour post-administration. The maximum concentration in the tumor tissue (1630 nM) was achieved after 8 hours. The terminal elimination half-life was 4.3 hours in plasma and 13 hours in the tumor. The oral bioavailability of infigratinib in these tumor-bearing mice was estimated to be 32%.

Studies in rats provided insights into the distribution of the compound. Following a single oral dose, the brain-to-plasma concentration ratio, based on the area under the curve (AUC), was 0.682, suggesting that the compound can cross the blood-brain barrier to some extent. drugbank.com In vitro data shows infigratinib is approximately 96.8% bound to plasma proteins, primarily lipoproteins. drugbank.com

The metabolism of infigratinib has been investigated in animal models and through in vitro systems. In rats, the primary biotransformations observed were N-oxidation, leading to the metabolite BQR917, and N-deethylation, which forms the metabolite BHS697. europa.eu In vitro studies using human-derived systems indicate that the metabolism is predominantly mediated by the cytochrome P450 enzyme CYP3A4 (approximately 94%), with a minor contribution from flavin-containing monooxygenase 3 (FMO3). drugbank.comdrugs.comnih.gov Two major active metabolites, BHS697 and CQM157, have been identified. nih.govnih.govnih.gov

Excretion pathways have been defined in preclinical models. In intact animals, infigratinib was almost exclusively eliminated via feces. europa.eu Specifically in rats, renal elimination accounted for no more than 6.5% of the excretion, highlighting the primary importance of the fecal route. europa.eu

In Vivo Efficacy in Preclinical Disease Models

Infigratinib mesylate has demonstrated significant antitumor activity in a variety of preclinical in vivo models, particularly in cancers characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Its efficacy has been evaluated in numerous xenograft and patient-derived xenograft (PDX) models of human cancers.

Preclinical studies have consistently shown the anti-tumor efficacy of infigratinib in cholangiocarcinoma (CCA) models harboring FGFR2 genetic alterations. nih.govnih.gov In xenograft models of CCA with activating FGFR2 and FGFR3 alterations, infigratinib treatment resulted in significant anti-tumor activity. nih.gov Patient-derived xenograft (PDX) models of cholangiocarcinoma with FGFR fusion proteins also demonstrated a reduction in tumor volume following treatment with infigratinib when compared to inactive treatment. prnewswire.combiospace.com Specifically, in a genetic murine model of CCA and a patient-derived xenograft model of intrahepatic cholangiocarcinoma (iCCA), the pan-FGFR inhibitor BGJ398 (infigratinib) significantly reduced the tumor burden, supporting the therapeutic potential of FGFR-directed therapy for patients with FGFR2 gene fusions. nih.gov

| Model Type | FGFR Alteration | Key Finding | Source |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | FGFR Fusion Positive | Reduction in tumor volume compared to inactive control. | prnewswire.combiospace.com |

| Genetic Murine Model & PDX | FGFR2 Gene Fusion | Significant reduction in tumor burden. | nih.gov |

The preclinical efficacy of FGFR inhibitors has been demonstrated in bladder cancer models, particularly those with FGFR3 mutations. In a study utilizing patient-derived xenografts of muscle-invasive bladder cancer, a PDX model harboring an activating FGFR3 mutation (S249C) was established. nih.gov Treatment of this model with an FGFR3 inhibitor resulted in significant tumor growth inhibition, highlighting the dependence of these tumors on FGFR signaling and their susceptibility to targeted inhibition. nih.gov While this study did not use infigratinib specifically, as a potent FGFR1-3 inhibitor, infigratinib's activity in urothelial carcinoma with FGFR3 alterations has been established in clinical settings, and these preclinical findings provide a strong rationale for its use. firstwordpharma.comonclive.com

| Model Type | FGFR Alteration | Key Finding | Source |

|---|---|---|---|

| Patient-Derived Xenograft (PDX) | FGFR3 (S249C) Mutation | Tumor growth was inhibited by an FGFR3 inhibitor. | nih.gov |

Infigratinib (NVP-BGJ398) has shown significant in vivo activity in endometrial cancer xenograft models with activating FGFR2 mutations. oipub.com Studies have demonstrated that endometrial cancer cell lines with such mutations are more sensitive to FGFR inhibition. oipub.com In an in vivo study, NVP-BGJ398 significantly inhibited the growth of FGFR2-mutated endometrial cancer xenografts. oipub.com Further research has shown that combining subtherapeutic doses of PI3K inhibitors with FGFR inhibitors like BGJ398 can lead to tumor regression in xenografts derived from FGFR2-mutant endometrial cancer cell lines (AN3CA and JHUEM2), whereas each agent alone only produced moderate tumor growth inhibition. nih.gov This suggests a synergistic effect and a potential combination therapy strategy for this cancer type. nih.gov

| Model Type | FGFR Alteration | Treatment | Key Finding | Source |

|---|---|---|---|---|

| Xenograft | FGFR2 Activating Mutation | NVP-BGJ398 (Infigratinib) | Significant inhibition of tumor growth. | oipub.com |

| AN3CA & JHUEM2 Xenografts | FGFR2 Mutation | BGJ398 + BYL719 (PI3K inhibitor) | Resulted in tumor regression. | nih.gov |

Activation of the FGF/FGFR signaling pathway has been identified as a mechanism of resistance to imatinib in gastrointestinal stromal tumors (GIST). mdpi.comconsensus.app Preclinical studies have evaluated infigratinib (BGJ398) in this context. In a xenograft model of GIST exhibiting secondary imatinib resistance due to the loss of c-KIT and gain of FGFR2a expression, treatment with BGJ398 alone resulted in only a minor regression in tumor size. mdpi.comconsensus.app Similarly, imatinib alone had a moderate effect. mdpi.comconsensus.app However, the combination of imatinib and BGJ398 produced a striking 90% decrease in tumor size over 12 days of treatment. mdpi.comconsensus.app This potent antitumor activity was associated with increased apoptosis and reduced cell proliferation within the tumors. mdpi.com These findings suggest that inhibiting FGFR signaling can re-sensitize imatinib-resistant GISTs to treatment. mdpi.comnih.gov

| Model Type | Resistance Mechanism | Treatment | Key Finding | Source |

|---|---|---|---|---|

| GIST T-1R Xenograft | Loss of c-KIT / Gain of FGFR2a | BGJ398 (Infigratinib) | Minor tumor regression. | mdpi.comconsensus.app |

| GIST T-1R Xenograft | Loss of c-KIT / Gain of FGFR2a | Imatinib | Moderate effect on tumor size. | mdpi.comconsensus.app |

| GIST T-1R Xenograft | Loss of c-KIT / Gain of FGFR2a | BGJ398 + Imatinib | 90% decrease in tumor size. | mdpi.comconsensus.app |

The therapeutic potential of infigratinib has also been explored in non-oncological conditions driven by FGFR mutations, such as achondroplasia. Achondroplasia, the most common form of dwarfism, is caused by activating mutations in the FGFR3 gene. bridgebio.com In a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), treatment with low-dose infigratinib led to dose-dependent improvements in bone growth. bridgebio.combridgebio.com At the highest dose tested (0.5 mg/kg/day), infigratinib treatment resulted in statistically significant increases in the length of various bones compared to the control group. bridgebio.combridgebio.com

| Bone | Percentage Increase in Length | Source |

|---|---|---|

| Upper Limbs | 7% - 14% | bridgebio.combridgebio.com |

| Lower Limbs | 10% - 17% | bridgebio.combridgebio.com |

| Foramen Magnum | 12% | bridgebio.combridgebio.com |

Non-Oncological Disease Models

Achondroplasia Mouse Models (Skeletal Growth and Bone Development)

This compound has been evaluated in preclinical studies using the Fgfr3Y367C/+ mouse model, which genetically mimics achondroplasia by harboring a gain-of-function point mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. selleckchem.combridgebio.com This mutation leads to abnormally elevated FGFR3 signaling, which impairs chondrocyte proliferation and differentiation, resulting in disproportionate short stature and other skeletal abnormalities characteristic of the condition. selleckchem.comnih.gov

Studies have demonstrated that administration of infigratinib to these mouse models can significantly improve skeletal growth. selleckchem.com Even at low doses, the compound has been shown to restore activity in the FGFR3 downstream signaling pathways to levels comparable to those in wild-type mice. nih.gov This modulation of the signaling cascade leads to tangible improvements in bone development.

Treatment with infigratinib resulted in a dose-dependent increase in the length of long bones in both the upper and lower limbs, as well as an increase in the size of the foramen magnum, an opening at the base of the skull which can be constricted in achondroplasia. bridgebio.comnih.gov At a dose of 0.5 mg/kg/day, statistically significant improvements in bone length were observed. bridgebio.com Specifically, the length of upper limbs increased by 7-14% and lower limbs by 10-17%. bridgebio.com The foramen magnum also showed a 12% increase in size. bridgebio.com

Histological analysis of the growth plates in treated mice revealed better organization within the hypertrophic zone, which is critical for bone formation and elongation. bridgebio.com This indicates that infigratinib has a positive effect on chondrocyte differentiation in the cartilage growth plate. selleckchem.com These preclinical findings suggest that by selectively inhibiting the overactive FGFR3 signaling, infigratinib can address the underlying molecular pathology to improve key skeletal hallmarks of achondroplasia. selleckchem.combridgebio.com

Table 1: Effect of Infigratinib on Bone Growth in Fgfr3Y367C/+ Achondroplasia Mouse Model

| Bone/Structure Measured | Dose (mg/kg/day) | Percentage Increase in Length | Statistical Significance |

|---|---|---|---|

| Upper Limbs | 0.5 | 7-14% | p < 0.01 |

| Lower Limbs | 0.5 | 10-17% | p < 0.01 |

| Foramen Magnum | 0.5 | 12% | p < 0.01 |

Preclinical Investigations of Compound Selectivity and Off-Target Effects

Kinase Selectivity Profiling Against Non-Fibroblast Growth Factor Receptor Kinases

Infigratinib is a potent, ATP-competitive inhibitor selective for FGFR1, FGFR2, and FGFR3. selleckchem.comnih.gov Its selectivity has been characterized in cell-free kinase assays against a panel of other kinases to determine its potential for off-target effects. The compound demonstrates high selectivity for the FGFR family, particularly isoforms 1, 2, and 3, with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively. nih.gov

The selectivity for FGFR1-3 is significantly greater than for FGFR4 and other receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Infigratinib displays over 40-fold selectivity for FGFR1-3 compared to FGFR4 and VEGFR2. selleckchem.com Biochemical assays have shown minimal activity against a range of other non-FGFR kinases at clinically relevant concentrations. selleckchem.com This high degree of selectivity is a key characteristic, as off-target kinase inhibition is often associated with adverse effects. nih.gov

Table 2: Infigratinib (BGJ398) IC50 Values Against a Panel of Non-FGFR Kinases

| Kinase | IC50 (µM) |

|---|---|

| VEGFR2 | 0.18 |

| KIT | 0.75 |

| LYN | 0.3 |

| YES | 1.1 |

| FYN | 1.9 |

| ABL | 2.3 |

| LCK | 2.5 |

Impact on Bone Homeostasis and Dentoalveolar Development in Preclinical Animal Models

The effects of infigratinib on bone homeostasis and dentoalveolar structures have been investigated in wild-type preclinical animal models to assess potential off-target effects. Since FGFs and their receptors play crucial roles in tooth development, studies have been conducted in juvenile Wistar rats to evaluate the impact of the compound on these processes. nih.gov

High-dose administration of infigratinib (1.0 mg/kg) during early postnatal development was found to affect dental and craniofacial structures. nih.gov In these studies, mandibular third molars were reduced in size and exhibited abnormal crown and root morphology. nih.gov Additionally, alterations in the dimension, volume, and density of cranial vault bones were observed. These findings confirm the importance of FGFR signaling in normal dentoalveolar development. nih.gov Changes in the expression of cathepsin K (CTSK) in female rats treated with high-dose infigratinib suggest a potential role of FGFR in bone homeostasis. nih.gov

Conversely, studies conducted at lower, therapeutically relevant doses in the Fgfr3Y367C/+ mouse model of achondroplasia showed no significant impact on key markers of phosphate homeostasis. selleckchem.com Specifically, treatment with infigratinib did not lead to changes in the levels of Fibroblast Growth Factor 23 (FGF23) or serum phosphorus. selleckchem.com This suggests that at low doses aimed at treating achondroplasia, the compound does not disrupt systemic mineral and bone homeostasis. selleckchem.com

Iv. Drug Discovery and Optimization Insights for Infigratinib Mesylate

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The molecular architecture of infigratinib (B612010) was meticulously designed to achieve potent and selective inhibition of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. nih.gov As an ATP-competitive inhibitor, its structure was optimized to fit into the ATP-binding pocket of FGFRs, a common strategy in kinase inhibitor design. patsnap.comguidetopharmacology.org The discovery process involved iterative modifications to a lead compound, guided by structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

The key structural features of infigratinib and their roles in its activity include:

A 3-(2,6-dichloro-3,5-dimethoxyphenyl)urea moiety: This part of the molecule is crucial for binding and selectivity. The dichlorinated and dimethoxylated phenyl ring engages in specific hydrophobic interactions within the kinase domain. researchgate.net

A pyrimidine core: This central scaffold acts as a hinge-binder, a characteristic feature of many kinase inhibitors. It forms critical hydrogen bonds with the hinge region of the FGFR kinase domain, anchoring the inhibitor in the active site. researchgate.net

A 4-(4-ethylpiperazin-1-yl)phenylamino group: This portion of the molecule extends out of the binding pocket and is often modified to fine-tune physicochemical properties such as solubility and cell permeability, which are important for oral bioavailability.

SAR studies for kinase inhibitors like infigratinib typically focus on optimizing these interactions. For instance, modifications to the hinge-binding moiety can alter selectivity across the kinome, while changes to the solvent-exposed regions can improve drug-like properties without sacrificing potency. The design of infigratinib successfully balanced these elements to create a potent inhibitor of FGFR1, FGFR2, and FGFR3. nih.govmedchemexpress.com

Ligand Binding and Structural Biology of Infigratinib Mesylate-Target Interactions

Infigratinib functions by directly competing with adenosine triphosphate (ATP) for binding to the kinase domain of FGFRs. patsnap.comguidetopharmacology.org This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival in cancers with aberrant FGFR signaling. drugbank.comnih.gov

Crystallographic studies have elucidated the precise binding mode of infigratinib within the FGFR active site. The inhibitor settles into the ATP-binding cleft located between the two lobes of the kinase domain. researchgate.netnih.gov Key interactions that stabilize this binding include:

Hydrogen Bonds: The pyrimidine core of infigratinib forms hydrogen bonds with the backbone of amino acids in the hinge region of the kinase, a critical interaction for potent inhibition. researchgate.net

Hydrophobic Interactions: The dichlorodimethoxyphenyl group is buried in a hydrophobic pocket, contributing significantly to the binding affinity. researchgate.net

The structural basis of infigratinib's interaction with FGFRs also provides insights into mechanisms of drug resistance. Molecular dynamics simulations have shown that certain clinically acquired mutations in the FGFR2 kinase domain can reduce the binding affinity of infigratinib. researchgate.net For example, mutations such as N549H/K can disrupt local hydrogen bonds and salt bridges, weakening the interaction with key residues like Leu487, Glu565, and Ala567. researchgate.net Similarly, the V564F gatekeeper mutation has been shown to decrease infigratinib's binding ability. researchgate.net This detailed structural understanding is vital for the development of next-generation inhibitors capable of overcoming such resistance mechanisms.

| Parameter | Description |

| Target | Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3) wikipedia.org |

| Binding Site | ATP-binding pocket of the kinase domain patsnap.com |

| Mechanism of Action | ATP-competitive inhibitor guidetopharmacology.orgonclive.com |

| Key Interactions | Hydrogen bonds with the kinase hinge region; Hydrophobic interactions researchgate.net |

| PDB Code Example | 3TT0 (Infigratinib bound to FGFR3) researchgate.net |

| Resistance Mutations | V564F, N549H/K, K641R, L617V, E565A, K659M researchgate.net |

Preclinical Toxicity Mechanism Research

A key area of investigation in the preclinical assessment of infigratinib was its effect on phosphorus metabolism. This focus stems from the known role of FGFR signaling in regulating phosphate homeostasis. Specifically, FGFR1, in conjunction with its co-receptor Klotho, is a primary receptor for Fibroblast Growth Factor 23 (FGF23), a hormone that promotes renal phosphate excretion. nih.gov Inhibition of FGFR1 signaling can lead to decreased FGF23 activity, resulting in increased phosphate reabsorption by the kidneys and consequently, elevated serum phosphorus levels (hyperphosphatemia). nih.govnih.gov

Preclinical studies conducted in multiple animal models, including mice, rats, and dogs, have demonstrated that the effect of infigratinib on phosphorus levels is dose-dependent. nih.govqedtx.com

High-Dose Effects: At higher doses, such as those used in oncology studies (≥10 mg/kg), a clear relationship between infigratinib exposure and increased serum phosphorus was observed across all species tested. nih.govqedtx.com This on-target effect is consistent with the mechanism of potent FGFR1 inhibition. nih.gov

Low-Dose Effects: In contrast, at lower doses (ranging from 0.03 mg/kg to 5 mg/kg), infigratinib did not cause meaningful or significant changes in phosphorus levels. nih.govqedtx.com These findings from five studies across three different species indicate a consistent exposure-phosphorus relationship. nih.govqedtx.com

This dose-dependent effect is a critical finding, particularly for the development of infigratinib for non-oncology indications like achondroplasia, where much lower doses are effective. nih.gov The preclinical data suggest that at these lower therapeutic concentrations, the risk of developing hyperphosphatemia is significantly reduced. nih.govqedtx.com

| Species | Dose Range | Observed Effect on Phosphorus Levels | Citation |

| Mouse | 0.03 mg/kg to 5 mg/kg | No significant dose-phosphorus relationship observed | nih.govqedtx.com |

| Rat | 0.03 mg/kg to 5 mg/kg | No significant dose-phosphorus relationship observed | nih.govqedtx.com |

| Mouse, Rat, Dog | ≥10 mg/kg | Dose-phosphorus and exposure-phosphorus relationship observed | nih.govqedtx.com |

V. Mechanisms of Resistance to Infigratinib Mesylate

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to infigratinib (B612010) but later progress on therapy. This is a common phenomenon observed in patients, where virtually all eventually develop resistance. aacrjournals.org The mechanisms are diverse and involve genetic changes within the target kinase, the activation of alternative cellular pathways, and mechanisms that reduce the effective concentration of the drug within the cancer cell. nih.gov

The most predominant mechanism of acquired resistance to FGFR inhibitors, including infigratinib, is the development of secondary mutations within the FGFR2 kinase domain. nih.govfigshare.com These mutations can interfere with the drug's ability to bind to its target. An analysis of patients who developed resistance to FGFR inhibitors showed that 60% had acquired one or more secondary FGFR2 kinase domain mutations. nih.govfigshare.com

Commonly observed mutations include:

Gatekeeper Mutations: The V565F/L (V564F in some notations) mutation is a classic gatekeeper mutation. The substitution of the smaller valine residue with a bulkier one like phenylalanine or leucine (B10760876) sterically hinders the binding of infigratinib to the ATP-binding pocket. tandfonline.com

Molecular Brake Mutations: Mutations affecting the N550 (N549 in some notations) residue, such as N550H/K, are frequently observed. nih.govtandfonline.com These mutations disrupt the autoinhibitory "molecular brake" of the kinase, leading to constitutive receptor activation that can overcome the inhibitory effect of the drug. researchgate.netresearchgate.net Molecular dynamics simulations suggest these mutations alter the local conformation and weaken the binding affinity of infigratinib through a decrease in van der Waals and electrostatic interactions. researchgate.net

Other Kinase Domain Mutations: Several other mutations have been identified in patients progressing on infigratinib, including E565A and L617M/V. aacrjournals.orgtandfonline.com In vitro studies have confirmed that these mutations confer resistance to infigratinib and other FGFR inhibitors. aacrjournals.org

| FGFR2 Mutation | Residue Location | Mechanism of Resistance | Reference |

|---|---|---|---|

| V565F/L | Gatekeeper | Steric hindrance preventing drug binding. | nih.govtandfonline.com |

| N550H/K | Molecular Brake | Disrupts autoinhibition, leading to constitutive activation and reduced drug affinity. | nih.govresearchgate.net |

| E565A | Kinase Domain | Confers resistance to infigratinib. | aacrjournals.orgtandfonline.com |

| L617M/V | Kinase Domain | Confers resistance to infigratinib. | aacrjournals.orgtandfonline.com |

| K641R | Kinase Domain | Identified as an acquired mutation upon treatment. | tandfonline.com |

Cancer cells can develop resistance by rewiring their signaling networks to bypass their dependency on the FGFR pathway. youtube.com This involves the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules that can sustain cell proliferation and survival even when FGFR is effectively inhibited. nih.govnih.gov

Key bypass pathways implicated in infigratinib resistance include:

MAPK Pathway Activation: Constitutive activation of the downstream mitogen-activated protein kinase (MAPK) pathway is a significant resistance mechanism. aacrjournals.org This can occur through various genetic events, such as the acquisition of an NRAS mutation, deletion of the MAPK phosphatase DUSP6, or the emergence of a BRAF fusion kinase. nih.govnih.gov

PI3K/AKT/mTOR Pathway Upregulation: Proteomic studies of resistant cell lines have identified the upregulation of the PI3K/AKT/mTOR signaling pathway. aacrjournals.org This pathway is a critical regulator of cell growth, proliferation, and survival, and its activation can compensate for the loss of FGFR signaling. mdpi.com

EGFR Signaling Feedback: Inhibition of FGFR can lead to a feedback activation of EGFR signaling. researchgate.net This adaptive response can limit the initial effectiveness of the inhibitor and contribute to the development of acquired resistance.

Reduced intracellular accumulation of a drug can also lead to resistance. This is often mediated by ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. drugbank.com Research has shown that infigratinib can be targeted by the P-glycoprotein (ABCB1) transporter. nih.govnih.gov Overexpression of ABCB1 in cancer cells can lead to the active removal of infigratinib, lowering its intracellular concentration to sub-therapeutic levels and thereby conferring resistance. nih.govresearchgate.net Interestingly, studies have also demonstrated that infigratinib itself can inhibit the function of ABCB1, potentially re-sensitizing multidrug-resistant cells to other chemotherapeutic agents. nih.gov

Strategies to Overcome Resistance in Preclinical Settings

The elucidation of resistance mechanisms has paved the way for the preclinical investigation of strategies to overcome or circumvent them. A primary approach involves the use of combination therapies designed to co-target the primary driver and the resistance pathway. nih.govonclive.com

Preclinical studies using both cell culture (in vitro) and animal (in vivo) models have demonstrated the potential of various combination strategies to restore sensitivity to FGFR inhibition.

Targeting Bypass Pathways:

For resistance driven by MAPK pathway reactivation, the combination of an FGFR inhibitor with a MEK inhibitor has been shown to effectively resensitize resistant cells. aacrjournals.org

In cases where the PI3K/AKT/mTOR pathway is upregulated, combining an FGFR inhibitor with an mTOR inhibitor can overcome resistance. aacrjournals.org For example, this combination was shown to resensitize cells harboring the FGFR2 p.E565A mutation to FGFR inhibition. aacrjournals.org

In bladder cancer cell lines that developed resistance to the FGFR inhibitor BGJ398 (infigratinib) via increased phosphorylation of ERBB3, co-treatment with a pan-ERBB family inhibitor synergistically inhibited cell growth. urotoday.com

Overcoming Efflux Pump Activity: While not a combination therapy in the traditional sense, the ability of infigratinib to inhibit ABCB1 suggests its potential use alongside other chemotherapies that are substrates for this pump, thereby enhancing their efficacy in multidrug-resistant tumors. nih.govnih.gov

| Resistance Mechanism | Combination Strategy | Preclinical Finding | Reference |

|---|---|---|---|

| MAPK Pathway Reactivation (e.g., NRAS amplification) | FGFR inhibitor + MEK inhibitor | Effectively resensitized resistant cells to treatment. | aacrjournals.org |

| PI3K/AKT/mTOR Pathway Upregulation (e.g., with FGFR2 E565A) | FGFR inhibitor + mTOR inhibitor | Resensitized cells to FGFR inhibition. | aacrjournals.org |

| ERBB3 Upregulation | FGFR inhibitor + pan-ERBB inhibitor | Synergistically inhibited the growth of resistant bladder cancer cells. | urotoday.com |

Vi. Future Directions and Translational Research Preclinical Perspective

Exploration of Novel Preclinical Disease Models for Fibroblast Growth Factor Receptor-Driven Conditions

The preclinical evaluation of infigratinib (B612010) mesylate has utilized a range of sophisticated disease models to investigate its therapeutic potential across various Fibroblast Growth Factor Receptor (FGFR)-driven conditions, spanning both oncologic and non-oncologic diseases.

In oncology, patient-derived xenograft (PDX) models have been instrumental. These models, developed by implanting patient tumor samples into immunodeficient mice, maintain the genomic integrity of the original tumor. Researchers have used PDX models to study the effect of infigratinib on cancers with FGFR fusions. prnewswire.combiospace.comfirstwordpharma.com In studies presented at the American Association for Cancer Research (AACR) 2019 Annual Meeting, infigratinib demonstrated significant anti-tumor activity, resulting in reduced tumor volume in PDX models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma, all of which were positive for FGFR fusions. prnewswire.combiospace.comfirstwordpharma.com This research provides a strong preclinical basis for investigating infigratinib in a tumor-agnostic manner for any solid tumor driven by FGFR alterations. prnewswire.comfirstwordpharma.com

Beyond cancer, infigratinib has been evaluated in preclinical models of congenital skeletal dysplasias caused by activating mutations in FGFR3. Achondroplasia, the most common form of dwarfism, is one such condition. bridgebio.com Preclinical studies have employed the Fgfr3Y367C/+ mouse model, which accurately mimics the human condition of achondroplasia. bridgebio.com In these models, low-dose infigratinib treatment led to a dose-dependent and statistically significant improvement in bone growth. bridgebio.combridgebio.com Specifically, treated mice showed increased length in upper and lower limbs and an increase in the foramen magnum's size, a critical finding given the risk of spinal cord compression in achondroplasia. bridgebio.combridgebio.com Similarly, infigratinib has been tested in a mouse model for hypochondroplasia (Fgfr3N534K/+), where it also resulted in significant improvements in skeletal growth. nih.gov These studies showcase the utility of genetic mouse models in exploring the therapeutic reach of infigratinib for rare, genetically-defined diseases. bridgebio.comnih.gov

| Disease Area | Model Type | Specific Model | Key Findings |

|---|---|---|---|

| Oncology | Patient-Derived Xenograft (PDX) | FGFR Fusion-Positive Tumors (Cholangiocarcinoma, Breast, Liver, Gastric, Glioma) | Infigratinib treatment resulted in a reduction in tumor volume compared to inactive treatment. prnewswire.combiospace.comfirstwordpharma.com |

| Skeletal Dysplasia | Genetically Engineered Mouse Model | Fgfr3Y367C/+ (Achondroplasia model) | Showed a positive dose-response relationship, with low-dose infigratinib increasing bone length in limbs and the foramen magnum. bridgebio.combridgebio.com |

| Skeletal Dysplasia | Genetically Engineered Mouse Model | Fgfr3N534K/+ (Hypochondroplasia model) | Infigratinib treatment led to significant improvement in skeletal growth. nih.gov |

Identification of Biomarkers for Preclinical Response and Resistance

The identification of predictive biomarkers is crucial for optimizing targeted therapies. Preclinical and translational research has focused on pinpointing genomic markers that predict sensitivity or resistance to infigratinib.

The primary biomarker for response to infigratinib is the presence of activating FGFR genetic alterations. nih.gov Large-scale screening of cancer cell lines has confirmed that those with FGFR amplifications, fusions, or mutations are sensitive to the drug. nih.govnih.gov Specifically, in cholangiocarcinoma, FGFR2 fusions are a key predictive biomarker. jhoponline.com Biomarker analyses from clinical studies have identified numerous FGFR2 fusion partners, with FGFR-BICC1 being the most common. jhoponline.com The utility of circulating-free DNA (cfDNA) as a non-invasive method to detect these fusions has also been demonstrated, showing a high concordance rate with tumor tissue analysis. jhoponline.com In gliomas, preclinical evidence and clinical observations suggest that FGFR3-TACC3 fusions and specific activating point mutations in FGFR1 or FGFR3 may predict durable disease control. aacrjournals.org Conversely, FGFR amplification alone may not be sufficient to drive tumor addiction to FGFR signaling, suggesting it may be a less reliable biomarker for response. aacrjournals.org

Mechanisms of resistance are also a critical area of investigation. Acquired resistance to FGFR inhibitors can occur through on-target secondary mutations in the FGFR2 kinase domain. onclive.com Beyond on-target alterations, preclinical studies have investigated broader mechanisms of drug resistance. One significant finding is the role of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps. nih.gov Overexpression of P-glycoprotein can confer resistance to a wide range of cancer therapies, including some tyrosine kinase inhibitors. nih.gov Preclinical research has shown that infigratinib can inhibit P-glycoprotein, suggesting a potential strategy to overcome this form of multidrug resistance. nih.gov

| Biomarker Type | Specific Marker | Indication | Clinical Relevance |

|---|---|---|---|

| Response | FGFR2 Fusions (e.g., FGFR-BICC1) | Cholangiocarcinoma | Primary determinant of sensitivity. jhoponline.com |

| Response | FGFR3-TACC3 Fusions, FGFR1/3 Activating Mutations | Glioma | Associated with durable disease control. aacrjournals.org |

| Resistance | Secondary Mutations in FGFR2 Kinase Domain | FGFR2-Altered Cancers | Mechanism of acquired, on-target resistance. onclive.com |

| Resistance | P-glycoprotein (ABCB1) Overexpression | Various Cancers | Potential mechanism of multidrug resistance. nih.gov |

Development of Next-Generation Fibroblast Growth Factor Receptor Inhibitors

While infigratinib is a potent inhibitor of FGFR1-3, the development of acquired resistance necessitates the creation of next-generation FGFR inhibitors. nih.gov Research in this area focuses on agents that can overcome resistance mutations, offer improved selectivity, and provide new therapeutic options after initial FGFR inhibitor therapy fails.

One such agent is futibatinib (B611163) (TAS-120), an irreversible FGFR inhibitor. nih.gov Unlike ATP-competitive inhibitors like infigratinib, futibatinib binds covalently to the kinase domain. This mechanism allows it to remain active against a subset of secondary mutations that confer resistance to reversible inhibitors. nih.gov This positions futibatinib as a potential rescue treatment for patients who progress on other FGFR-targeted therapies. nih.gov

Another innovative approach involves the use of advanced computational methods to design highly selective inhibitors. For example, generative AI platforms have been used to create novel FGFR2/3 inhibitors with unique chemical structures. news-medical.net One such compound, ISM7594, was designed to be a covalent dual inhibitor with over 100-fold selectivity for FGFR2/3 compared to FGFR1/4. news-medical.net This high selectivity aims to reduce off-target toxicities associated with FGFR1 inhibition, such as hyperphosphatemia. news-medical.net Furthermore, ISM7594 demonstrated potent activity against clinically relevant FGFR2/3 mutants associated with therapeutic resistance in preclinical validation studies. news-medical.net

The development of these next-generation inhibitors, alongside existing approved agents like pemigatinib (B609903) and erdafitinib, is expanding the therapeutic arsenal (B13267) against FGFR-driven cancers, offering potential strategies for sequencing therapies and managing resistance. nih.gov

Synergistic Preclinical Combinations with Other Therapeutic Modalities

To enhance the anti-tumor efficacy of infigratinib and overcome resistance, preclinical studies are exploring synergistic combinations with other therapeutic agents. This multitarget approach aims to block parallel or downstream signaling pathways that tumors may use to escape FGFR inhibition.

Another area of investigation involves combining infigratinib with conventional chemotherapy to overcome multidrug resistance (MDR). As previously mentioned, infigratinib has been shown to inhibit the P-glycoprotein (ABCB1) drug efflux pump. nih.gov In preclinical models of triple-negative breast cancer and gastrointestinal stromal tumors that overexpress P-glycoprotein, infigratinib was able to restore the sensitivity of resistant cancer cells to chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. nih.gov This suggests a potential role for infigratinib not only as a primary targeted agent but also as an MDR modulator to enhance the efficacy of chemotherapy.

Investigating this compound's Role in Modulating the Tumor Microenvironment in Preclinical Models

The tumor microenvironment (TME) plays a critical role in tumor progression, metastasis, and response to therapy. Preclinical research is beginning to elucidate how infigratinib, particularly in combination with other agents, can modulate the TME.

Q & A

Q. What is the molecular mechanism of action of Infigratinib mesylate, and how can researchers validate FGFR inhibition in vitro?

this compound is a pan-FGFR tyrosine kinase inhibitor that binds to the ATP-binding pocket of FGFR1–4, blocking downstream signaling pathways like MAPK and PI3K/AKT. To validate inhibition, researchers should:

- Perform kinase activity assays using recombinant FGFR isoforms to measure IC50 values .

- Use phospho-specific antibodies in Western blotting to assess suppression of FGFR autophosphorylation in FGFR-driven cell lines (e.g., RT112 bladder cancer cells) .

- Conduct cell proliferation assays in FGFR-dependent vs. FGFR-independent models to confirm selectivity .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound in FGFR-altered tumors?

- Patient-derived xenografts (PDX) with confirmed FGFR2 fusions (e.g., cholangiocarcinoma models) to mirror clinical cohorts .

- Subcutaneous or orthotopic xenografts using cell lines with FGFR3 mutations (e.g., UM-UC-14 bladder cancer) .

- Monitor tumor volume and perform pharmacodynamic (PD) analysis of FGFR pathway biomarkers (e.g., p-FRS2) in post-treatment biopsies .

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

- Provide detailed experimental protocols in supplementary materials, including dosing regimens, vehicle controls, and batch-specific compound purity data .

- Validate FGFR alteration status in models using NGS or FISH to confirm translocations/amplifications .

- Report statistical power calculations and include biological replicates to account for inter-model variability .

Advanced Research Questions

Q. How should researchers design studies to investigate acquired resistance to this compound in FGFR-driven cancers?

- Perform longitudinal genomic profiling of tumor samples pre- and post-treatment to identify secondary mutations (e.g., FGFR2 V564F gatekeeper mutations) .

- Use CRISPR screens to identify synthetic lethal partners that overcome resistance .

- Test combination therapies with FGFR lysosomal inhibitors (e.g., chloroquine) to bypass kinase-dependent resistance mechanisms .

Q. What methodologies are recommended to resolve contradictions in clinical trial data on this compound’s efficacy across FGFR alteration subtypes?

- Stratify patients by FGFR alteration type (fusions vs. mutations) and use multivariate regression to adjust for confounding factors (e.g., prior therapies) .

- Apply basket trial designs to pool data from rare FGFR-altered cohorts (e.g., gastric cancer with FGFR2 amplifications) .

- Validate FGFR pathway activation in tumors using IHC for p-FGFR or RNA-seq to confirm target engagement .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound in preclinical studies?

- Collect serial plasma/tumor samples to measure drug exposure (AUC, Cmax) and correlate with PD markers (e.g., p-ERK suppression) .

- Use compartmental modeling to predict effective doses for intermittent vs. continuous dosing schedules .

- Incorporate toxicity thresholds (e.g., hyperphosphatemia) to define the therapeutic index in species-translation models .

Q. What strategies are effective for identifying predictive biomarkers of this compound response beyond FGFR alterations?

- Perform multi-omics profiling (e.g., proteomics, metabolomics) of responder vs. non-responder tumors to uncover resistance pathways .

- Analyze circulating tumor DNA (ctDNA) dynamics during treatment to detect early molecular response .

- Validate candidate biomarkers in co-clinical trials using PDX models with matched patient outcomes .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory findings in this compound studies?

- Use Forest plots to visualize heterogeneity in subgroup analyses (e.g., efficacy across tumor types) .

- Apply sensitivity analyses to assess the impact of outlier datasets or confounding variables .

- Discuss limitations in assay variability (e.g., differences in FGFR fusion detection methods) and propose standardization protocols .

Q. What are the best practices for sharing pharmacological data on this compound?

- Deposit raw kinase screening data and clinical trial datasets in public repositories (e.g., NCBI GEO, ClinicalTrials.gov ) .

- Include chemical characterization data (e.g., NMR, HPLC traces) in supplementary materials to confirm compound integrity .

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Tables

Table 1: Key Preclinical Parameters for this compound Studies

Table 2: Common Pitfalls in this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.